molecular formula C17H19N3O2 B2521743 (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2321335-95-7

(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2521743
CAS RN: 2321335-95-7
M. Wt: 297.358
InChI Key: OLQNGDWHOCGBQX-VOTSOKGWSA-N
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Description

(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential

A study by Prabakaran, Manivarman, and Bharanidharan (2021) on novel chalcone derivatives, which share structural similarities with the compound , highlighted their potent antioxidant properties. These derivatives were synthesized using a catalytic process and demonstrated significant antioxidant activity in vitro, comparable to standard antioxidants. The research emphasized the compounds' interactions with protein tyrosine kinase, suggesting their therapeutic potential in oxidative stress-related conditions (Prabakaran et al., 2021).

Antibacterial Activity

Rani, Yusuf, Khan, Sahota, and Pandove (2015) synthesized pyrazoline derivatives containing the furan moiety, similar to the compound of interest, to evaluate their antibacterial properties. The synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents. This study highlights the structural elements crucial for the antibacterial efficacy of these compounds (Rani et al., 2015).

Cognitive Deficits in Schizophrenia

The discovery of a compound closely related to "(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one" as an agonist of the alpha7 nicotinic acetylcholine receptor was reported by Wishka et al. (2006). The compound demonstrated potential for treating cognitive deficits in schizophrenia, showcasing a potent and selective profile, rapid brain penetration, and high oral bioavailability. This study underscores the therapeutic potential of such compounds in improving cognitive functions (Wishka et al., 2006).

Fungicidal Activity

Ahmed, Yan, Hu, Adnan, Tang, and Cui (2019) explored the fungicidal activity of pyrazole derivatives containing the 5-phenyl-2-furan structure, similar to the compound . One of the synthesized compounds exhibited significant fungicidal activity against various fungi, including P. infestans. The study provides insight into the potential agricultural applications of these compounds as fungicides (Ahmed et al., 2019).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNGDWHOCGBQX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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